molecular formula C20H19NO B14530510 N-Phenyl-4-(1-phenylethoxy)aniline CAS No. 62555-52-6

N-Phenyl-4-(1-phenylethoxy)aniline

Cat. No.: B14530510
CAS No.: 62555-52-6
M. Wt: 289.4 g/mol
InChI Key: QQNUEUSODNEFLF-UHFFFAOYSA-N
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Description

N-Phenyl-4-(1-phenylethoxy)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines where the amino group is directly attached to a benzene ring This compound is characterized by the presence of a phenyl group and a phenylethoxy group attached to the nitrogen atom of the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4-(1-phenylethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with a suitable phenylethyl halide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-(1-phenylethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-Phenyl-4-(1-phenylethoxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Phenyl-4-(1-phenylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.

    N-Phenyl-4-(1-phenylethyl)aniline: A structurally similar compound with a phenylethyl group instead of a phenylethoxy group.

Uniqueness

N-Phenyl-4-(1-phenylethoxy)aniline is unique due to the presence of both phenyl and phenylethoxy groups, which confer distinct chemical properties and reactivity compared to other aniline derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

CAS No.

62555-52-6

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-phenyl-4-(1-phenylethoxy)aniline

InChI

InChI=1S/C20H19NO/c1-16(17-8-4-2-5-9-17)22-20-14-12-19(13-15-20)21-18-10-6-3-7-11-18/h2-16,21H,1H3

InChI Key

QQNUEUSODNEFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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